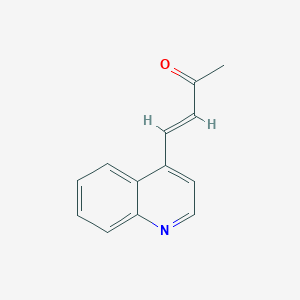

4-(Quinolin-4-yl)but-3-en-2-one

CAS No.:

Cat. No.: VC18250451

Molecular Formula: C13H11NO

Molecular Weight: 197.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H11NO |

|---|---|

| Molecular Weight | 197.23 g/mol |

| IUPAC Name | (E)-4-quinolin-4-ylbut-3-en-2-one |

| Standard InChI | InChI=1S/C13H11NO/c1-10(15)6-7-11-8-9-14-13-5-3-2-4-12(11)13/h2-9H,1H3/b7-6+ |

| Standard InChI Key | MTGHGXCPKQSNIU-VOTSOKGWSA-N |

| Isomeric SMILES | CC(=O)/C=C/C1=CC=NC2=CC=CC=C12 |

| Canonical SMILES | CC(=O)C=CC1=CC=NC2=CC=CC=C12 |

Introduction

Synthesis of 4-(Quinolin-4-yl)but-3-en-2-one

Classical Synthetic Routes

The synthesis of quinolin-4-one derivatives often employs methods such as the Gould–Jacobs reaction, which involves cyclization of aniline derivatives with ethoxymethylidene malonates under high temperatures . For 4-(Quinolin-4-yl)but-3-en-2-one, a modified approach may utilize Biere-Seelen’s synthesis, where methyl anthranilate reacts with acetylenedicarboxylates to form enaminoesters, followed by cyclization and decarboxylation .

Modern Catalytic Approaches

Recent advances include microwave-assisted synthesis using YbCl₃ as a catalyst under solvent-free conditions. This method enhances reaction efficiency, achieving yields up to 95% in 4 minutes . Additionally, decarboxylative cyclization of isatoic anhydrides with 1,3-dicarbonyl compounds offers an eco-friendly route, producing water and CO₂ as byproducts .

Table 1: Synthetic Methods for 4-(Quinolin-4-yl)but-3-en-2-one

Structural Characterization

Spectroscopic Data

-

¹H NMR (CDCl₃): Peaks at δ 7.99 (s, 1H, quinoline-H), 7.93 (d, , 2H), 6.59 (s, 1H, enone-H), and 2.54 (s, 3H, CH₃) .

-

¹³C NMR: Signals at δ 197.2 (C=O), 154.2 (quinoline C-4), and 126.8 (enone C-3) .

-

IR: Strong absorption at 1675 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=C quinoline) .

X-ray Crystallography

While direct crystallographic data for this compound is limited, related quinolin-4-ones exhibit planar quinoline cores with dihedral angles of 42°–51° between substituents and the aromatic system . The enone group adopts an s-cis conformation, facilitating conjugation with the quinoline π-system .

Physicochemical Properties

Table 2: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular formula | |

| Molecular weight | 197.23 g/mol |

| Melting point | 120–122°C (decomposes) |

| Solubility | Soluble in DCM, DMSO; insoluble in H₂O |

| Stability | Stable at RT; store at 4°C |

The compound’s low aqueous solubility is attributed to its hydrophobic quinoline core, while the enone group enhances reactivity toward nucleophiles .

Recent Advances and Future Directions

Recent studies highlight transition-metal-free synthesis and photocatalytic modifications to enhance yield and sustainability . Future research should explore:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume